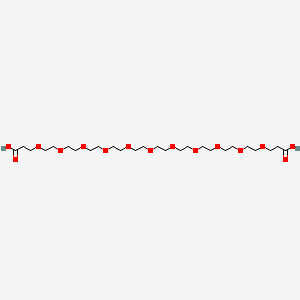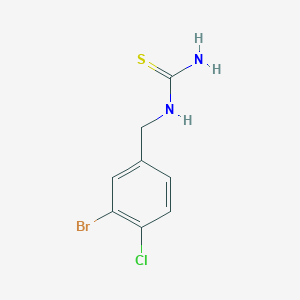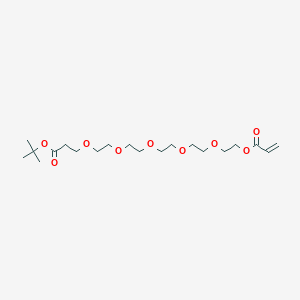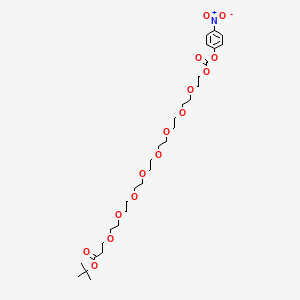
Bis-PEG11-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-PEG11-acid is a polyethylene glycol derivative containing two terminal carboxylic acid groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The terminal carboxylic acids can react with primary amine groups in the presence of activators to form a stable amide bond .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The terminal carboxylic acids can be introduced through reactions with primary and secondary amine groups in the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) .
Industrial Production Methods
Industrial production of Bis-PEG11-acid typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes precise control of reaction parameters such as temperature, pH, and reaction time to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Bis-PEG11-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxylic acids can react with primary amine groups to form stable amide bonds.
Coupling Reactions: In the presence of coupling reagents like EDC and DCC, this compound can form conjugates with other molecules.
Common Reagents and Conditions
Coupling Reagents: EDC, DCC, HATU
Reaction Conditions: Typically carried out in aqueous media at controlled pH and temperature to ensure optimal reaction efficiency.
Major Products Formed
The major products formed from these reactions are amide-linked conjugates, which are stable and can be used in various applications .
Applications De Recherche Scientifique
Bis-PEG11-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent to connect different molecules and construct multifunctional compounds.
Biology: Employed in the PEGylation of proteins and nanoparticles to enhance their solubility and stability.
Industry: Applied in the development of advanced materials and surface modifications.
Mécanisme D'action
The mechanism of action of Bis-PEG11-acid involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by the presence of coupling reagents, which activate the carboxylic acid groups, allowing them to react with amines. The resulting amide bonds are stable and resistant to hydrolysis, making them suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-MAL-dPEG11: A medium-length, homobifunctional crosslinking reagent that links molecules via the thiol-maleimide reaction.
Polyethylene Glycol (PEG) Derivatives: Various PEG derivatives with different functional groups used for similar applications.
Uniqueness
Bis-PEG11-acid is unique due to its terminal carboxylic acid groups, which provide versatility in forming stable amide bonds with primary amines. This property, combined with the hydrophilic polyethylene glycol spacer, enhances its solubility and stability in aqueous media, making it highly valuable in diverse scientific and industrial applications .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O15/c27-25(28)1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-26(29)30/h1-24H2,(H,27,28)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKYGEBIUHVZNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bicyclo[1.1.1]pentan-2-amine hydrochloride](/img/structure/B8025077.png)







